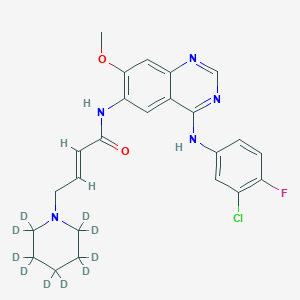
Dacomitinib-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacomitinib-d10 is a deuterated form of dacomitinib, an irreversible small molecule inhibitor of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dacomitinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dacomitinib-d10 involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to produce the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity, making it suitable for industrialization .
Chemical Reactions Analysis
Types of Reactions
Dacomitinib-d10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrazine hydrate and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline derivatives, while reduction reactions may yield aminoquinazoline derivatives .
Scientific Research Applications
Dacomitinib-d10 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of dacomitinib.
Biology: Used to investigate the biological effects of dacomitinib on cellular processes.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of dacomitinib in the body.
Industry: Used in the development of new drugs and therapeutic agents targeting the EGFR family
Mechanism of Action
Dacomitinib-d10 exerts its effects by irreversibly inhibiting the activity of the EGFR family tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets of this compound include EGFR, HER2, and HER4, which are overexpressed in various cancers .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.
Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.
Uniqueness
Dacomitinib-d10 is unique due to its irreversible binding to the EGFR family kinases, providing a longer duration of action compared to reversible inhibitors like gefitinib and erlotinib . Additionally, this compound has broader activity against multiple members of the EGFR family, making it more effective in certain cancer types .
Properties
Molecular Formula |
C24H25ClFN5O2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2 |
InChI Key |
LVXJQMNHJWSHET-BPMCBVMYSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















